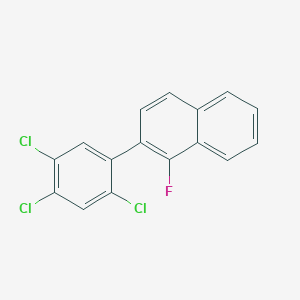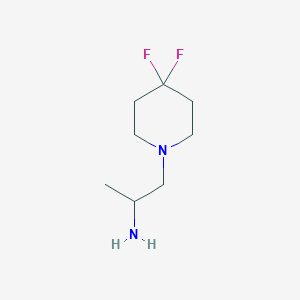![molecular formula C12H21FN2O2 B14778329 tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate](/img/structure/B14778329.png)
tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carbamate Formation:
- The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine (TEA).
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate typically involves the following steps:
-
Formation of the Bicyclic Core:
- The bicyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable precursor, the cyclization can be achieved using reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction:
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution:
- Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl N- [5- (hydroxymethyl)-3-oxabicyclo [3.1.1]heptan-1-yl]carbamate
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluoro, hydroxy, oxa) leads to variations in chemical reactivity and biological activity.
- Unique Features: The fluorine atom in tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate imparts unique electronic properties, influencing its interactions with molecular targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
特性
分子式 |
C12H21FN2O2 |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate |
InChI |
InChI=1S/C12H21FN2O2/c1-10(2,3)17-9(16)15-7-11-4-12(13,5-11)8-14-6-11/h14H,4-8H2,1-3H3,(H,15,16) |
InChIキー |
UZWVCBWGHOJUEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CNC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



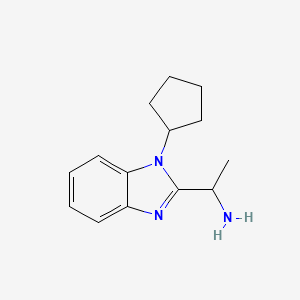
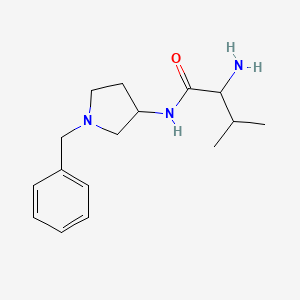
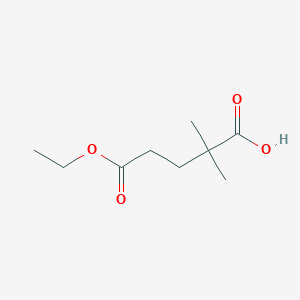
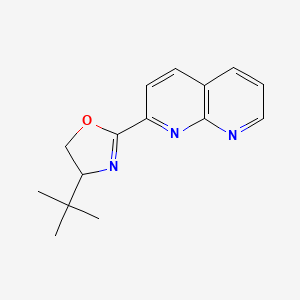
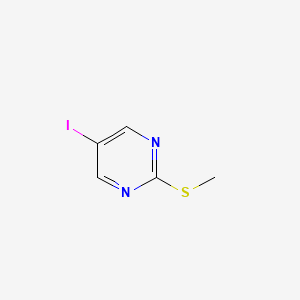

![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)
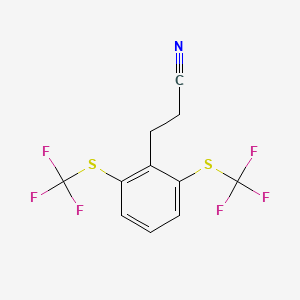

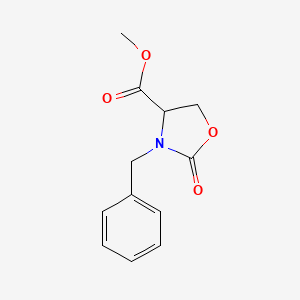
![2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)
